Phosphine, dimethyl(pentafluorophenyl)-
Description
Significance of Perfluoroaryl Phosphine (B1218219) Ligands in Contemporary Organometallic Chemistry and Catalysis
Tertiary phosphines (PR₃) are a cornerstone class of ligands in organometallic chemistry, prized for their capacity to stabilize a wide array of metal complexes and to modulate their catalytic activity. uoregon.edulibretexts.org The electronic and steric properties of phosphine ligands can be systematically and predictably altered by varying the organic substituents (R groups) on the phosphorus atom. libretexts.orgtcichemicals.com This tunability is crucial for optimizing reactivity and selectivity in homogeneous catalysis. uoregon.eduprochemonline.com
Perfluoroaryl phosphines, such as those containing the pentafluorophenyl (C₆F₅) group, are a particularly important subclass. The high electronegativity of the fluorine atoms imparts strong electron-withdrawing properties to the perfluoroaryl ring. Consequently, these ligands are poor σ-donors but strong π-acceptors. nih.govwikipedia.org Their π-acidity stems from the overlap of filled metal d-orbitals with the low-lying P-C σ* anti-bonding orbitals. nih.govwikipedia.org This electronic profile is comparable to that of other π-acidic ligands like carbon monoxide, making perfluoroaryl phosphines highly effective at stabilizing low-valent transition metal centers. nih.gov
The unique electronic nature of perfluoroaryl phosphines influences the properties of their metal complexes, which are pivotal in various catalytic applications. prochemonline.com For instance, the electron-poor nature of the ligand can enhance the electrophilicity of the metal center, which can be advantageous in certain catalytic cycles. They are employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura, and have been shown to facilitate challenging chemical transformations. tcichemicals.comlabnovo.com The incorporation of fluorinated groups can also enhance the thermal stability of the resulting metal complexes. rsc.org
Research Landscape of Dimethyl(pentafluorophenyl)phosphine: A Review of Core Contributions
Dimethyl(pentafluorophenyl)phosphine, with the chemical formula C₈H₆F₅P, is a specific example of a mixed alkyl-perfluoroaryl phosphine ligand. molaid.com Its fundamental properties are cataloged and it is available through chemical suppliers, identified by its CAS Registry Number 5075-61-6. labnovo.comchembuyersguide.comchembuyersguide.comchemicalbook.com
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 5075-61-6 | molaid.com |
| Molecular Formula | C₈H₆F₅P | molaid.com |
| Molecular Weight | 228.101 g/mol | molaid.com |
The synthesis of dimethyl(pentafluorophenyl)phosphine, while not extensively detailed in prominent literature, would likely follow established methodologies for creating carbon-phosphorus bonds. beilstein-journals.org A common route involves the reaction of an organometallic reagent with a halophosphine. uoregon.edubeilstein-journals.org For this specific compound, a plausible synthetic strategy would be the reaction of pentafluorophenylmagnesium bromide or pentafluorophenyllithium with chlorodimethylphosphine.
The research landscape for dimethyl(pentafluorophenyl)phosphine itself is not as developed as for its analogues like tris(pentafluorophenyl)phosphine (B75049) or various biaryl phosphines. tcichemicals.comresearchgate.net However, its chemical behavior can be inferred from its structure. It combines the features of an electron-donating alkylphosphine (dimethylphosphine) and an electron-withdrawing arylphosphine (pentafluorophenylphosphine). This unique combination makes its electronic properties intermediate between those of strongly donating trialkylphosphines and strongly withdrawing tri(perfluoroaryl)phosphines.
To illustrate this, a comparison with related phosphine ligands is useful. The electronic properties of a phosphine ligand are often probed by examining the C-O stretching frequency (ν(CO)) in nickel carbonyl complexes, while steric bulk is quantified by the Tolman cone angle (θ). For dimethylphenylphosphine (B1211355) (PMe₂Ph), a non-fluorinated analogue, the cone angle is 122°, and it is considered more basic than triphenylphosphine (B44618). wikipedia.org The introduction of the pentafluorophenyl group in place of the phenyl group is expected to significantly decrease the basicity and increase the π-acidity of the phosphine due to the powerful inductive effect of the fluorine atoms.
| Phosphine Ligand | Structure | General Electronic Character | Tolman Cone Angle (θ) | Reference |
|---|---|---|---|---|
| Trimethylphosphine (B1194731) | P(CH₃)₃ | Strongly electron-donating | 118° | wikipedia.org |
| Dimethylphenylphosphine | P(CH₃)₂(C₆H₅) | Electron-donating | 122° | wikipedia.org |
| Dimethyl(pentafluorophenyl)phosphine | P(CH₃)₂(C₆F₅) | Weakly donating, π-accepting | (Not documented in results) | |
| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | Strongly electron-withdrawing (π-acidic) | 184° |
While specific catalytic applications for dimethyl(pentafluorophenyl)phosphine are not detailed in the provided search results, its structural design suggests potential utility in reactions where fine-tuning of the ligand's electronic properties is critical. The balance between the dimethyl groups' donating capacity and the pentafluorophenyl group's withdrawing nature could offer unique reactivity profiles in transition metal catalysis. tcichemicals.comprochemonline.com Further research into the coordination chemistry and catalytic activity of this specific ligand is needed to fully delineate its contributions to the field. cardiff.ac.uk
Structure
3D Structure
Properties
CAS No. |
5075-61-6 |
|---|---|
Molecular Formula |
C8H6F5P |
Molecular Weight |
228.1 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C8H6F5P/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI Key |
HKXYXBSQYPVJOQ-UHFFFAOYSA-N |
SMILES |
CP(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
CP(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl Pentafluorophenyl Phosphine
Established Synthetic Pathways to Dimethyl(pentafluorophenyl)phosphine
The primary and most established methods for synthesizing dimethyl(pentafluorophenyl)phosphine rely on the formation of a carbon-phosphorus bond using organometallic reagents and halophosphine precursors. rsc.orgbeilstein-journals.org These approaches are widely applicable to a vast range of tertiary phosphines.
Key Precursors and Reaction Conditions
The synthesis of dimethyl(pentafluorophenyl)phosphine can be logically achieved through two main pathways, distinguished by the choice of organometallic reagent and phosphorus-halide starting material. The most common and versatile method involves the reaction of an organometallic reagent with a suitable chlorophosphine. rsc.org
Route A: Grignard Reagent Pathway
This approach, analogous to the synthesis of similar mixed aryl-alkyl phosphines, utilizes a Grignard reagent. nih.gov The key precursors are:
Pentafluorophenylmagnesium bromide (C₆F₅MgBr): This Grignard reagent is prepared from bromopentafluorobenzene (B106962) and magnesium turnings, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netchemspider.com The reaction is exothermic and must be initiated carefully. chemspider.com
Dimethylchlorophosphine ((CH₃)₂PCl): This is the phosphorus electrophile that reacts with the Grignard reagent.
The reaction involves the nucleophilic attack of the pentafluorophenyl anion equivalent from the Grignard reagent on the electrophilic phosphorus atom of dimethylchlorophosphine, displacing the chloride ion to form the desired P-C(aryl) bond.
Route B: Organolithium Reagent Pathway
An alternative to the Grignard route involves the use of an organolithium reagent. researchgate.net
Pentafluorophenyllithium (C₆F₅Li): This reagent is typically generated in situ by the reaction of pentafluorobenzene (B134492) with a strong base, most commonly n-butyllithium (n-BuLi), in an ether or hydrocarbon solvent at low temperatures. researchgate.net
Dimethylchlorophosphine ((CH₃)₂PCl): This serves as the same phosphorus source as in the Grignard route.
The reaction mechanism is similar, with the highly reactive organolithium species acting as the nucleophile.
Alternative Precursor Combination
A conceptually alternative, though potentially less controlled, synthesis would involve reacting dichloropentafluorophenylphosphine (C₆F₅PCl₂) with two equivalents of a methyl-based organometallic reagent, such as methylmagnesium chloride (CH₃MgCl) or methyllithium (B1224462) (CH₃Li). nih.gov This follows the common practice of preparing symmetrical and mixed phosphines from di- or trichlorophosphines. nih.govwikipedia.org
Table 1: Key Precursors for Dimethyl(pentafluorophenyl)phosphine Synthesis
| Precursor Name | Chemical Formula | Role |
|---|---|---|
| Bromopentafluorobenzene | C₆F₅Br | Precursor to Grignard/Lithium reagent |
| Pentafluorobenzene | C₆F₅H | Precursor to Lithium reagent |
| Magnesium Turnings | Mg | Reagent for Grignard formation |
| n-Butyllithium | C₄H₉Li | Reagent for Lithiation |
| Dimethylchlorophosphine | (CH₃)₂PCl | Phosphorus Electrophile |
| Dichloropentafluorophenylphosphine | C₆F₅PCl₂ | Alternative Phosphorus Electrophile |
| Methylmagnesium chloride | CH₃MgCl | Alternative Nucleophile |
Methodological Advancements and Efficiency Enhancements
While the fundamental synthetic pathways are well-established, several advancements focus on improving yield, safety, and purity.
Improved Grignard Reagent Generation: The preparation of Grignard reagents from highly fluorinated benzene (B151609) derivatives can sometimes be challenging. researchgate.net The use of activated magnesium, such as magnesium-anthracene, has been shown to improve the yield and reliability of the formation of related Grignard reagents used in phosphine (B1218219) synthesis. wgtn.ac.nz
Use of Phosphine-Borane Adducts: Tertiary phosphines, especially alkylphosphines, are often sensitive to air oxidation. beilstein-journals.orgresearchgate.net A significant methodological advancement is the protection of the phosphine product as a borane (B79455) adduct (e.g., (CH₃)₂(C₆F₅)P·BH₃). This is achieved by introducing a borane source, like borane-tetrahydrofuran (B86392) complex (BH₃·THF), during or after the primary reaction. The resulting phosphine-borane complex is generally an air-stable solid that is easier to handle and purify via chromatography. researchgate.net The protective borane group can be removed later by treatment with an amine to yield the free phosphine. semanticscholar.org
One-Pot Procedures: To improve efficiency and reduce the handling of sensitive intermediates, one-pot procedures are often developed. For instance, the synthesis of functionalized biphenyl-based phosphines has been streamlined into a one-pot reaction involving the generation of the organometallic species followed by the addition of the chlorophosphine without isolating the intermediate. nih.gov This approach is highly applicable to the synthesis of dimethyl(pentafluorophenyl)phosphine.
Functionalization and Derivatization Strategies of the Phosphine Scaffold
The dimethyl(pentafluorophenyl)phosphine scaffold can be modified to tune its properties for specific applications, primarily in ligand design for catalysis. The presence of the strongly electron-withdrawing pentafluorophenyl group and the electron-donating methyl groups creates a phosphine with distinct electronic characteristics compared to triphenylphosphine (B44618) or trialkylphosphines. wikipedia.org
Modifications for Ligand Design Applications
Functionalization strategies aim to incorporate this phosphine into larger, often chelating, ligand frameworks to enhance catalytic activity, selectivity, and stability.
Oxidation to the Phosphine Oxide: The phosphorus atom can be readily oxidized to form dimethyl(pentafluorophenyl)phosphine oxide ((CH₃)₂(C₆F₅)P=O). parchem.com While this deactivates it as a ligand for many transition metals, phosphine oxides themselves are valuable as ligands in certain catalytic systems or as synthetic intermediates.
Incorporation into Pincer Ligands: The pentafluorophenylphosphine moiety is a key component in the design of electron-poor pincer ligands. wgtn.ac.nz While dimethyl(pentafluorophenyl)phosphine itself is a monodentate ligand, derivatization of the pentafluorophenyl ring or one of the methyl groups could allow it to be tethered to a central backbone, creating bidentate or tridentate ligands. For example, lithiation of a methyl group followed by reaction with an appropriate electrophile could be a route to such functionalization. nih.gov
Use in Multidentate Systems: The phosphine can be used as a building block in the synthesis of more complex ligand systems. For example, phosphine-functionalized N-donor ligands are a major class of hybrid ligands where the phosphine unit provides a soft donor site. researchgate.net Strategies often involve preparing a precursor that contains the dimethyl(pentafluorophenyl)phosphino group, which is then used in subsequent reactions to build the final ligand architecture.
Electronic and Steric Characteristics of Dimethyl Pentafluorophenyl Phosphine As a Ligand
Quantification of Electronic Parameters: Inductive and Resonance Effects
The electronic nature of a phosphine (B1218219) ligand, specifically its ability to donate or withdraw electron density from a metal center, is a critical factor in its coordinating and catalytic behavior. This property is primarily governed by the inductive and resonance effects of the substituents on the phosphorus atom.
Influence of the Pentafluorophenyl Moiety on Phosphorus Electronic Density
The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This results in a significant inductive (-I) effect, pulling electron density away from the aromatic ring and, consequently, from the phosphorus atom to which it is attached. This reduction in electron density on the phosphorus atom diminishes its σ-donor capability compared to its non-fluorinated analogue, dimethylphenylphosphine (B1211355).
A common method to quantify the electronic properties of phosphine ligands is the Tolman Electronic Parameter (TEP). The TEP is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand. weebly.com A higher ν(CO) value indicates a more electron-withdrawing phosphine, as there is less electron density on the metal to engage in π-backbonding with the carbonyl ligands. weebly.com
The ³¹P NMR chemical shift also provides insight into the electronic environment of the phosphorus atom. A more downfield chemical shift generally corresponds to a lower electron density at the phosphorus nucleus.
| Phosphine Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| P(C₆F₅)₃ | 2090.9 |
Steric Demands and Cone Angle Considerations
The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the accessibility of substrates to the metal center, and the stability of catalytic intermediates. The Tolman cone angle (θ) is a widely used metric to quantify the steric hindrance of a phosphine ligand. rsc.org It represents the solid angle at the metal center that is occupied by the ligand. rsc.org
A specific experimentally determined or calculated cone angle for dimethyl(pentafluorophenyl)phosphine is not prominently reported. However, an estimation can be made by comparing it with structurally similar phosphines. Dimethylphenylphosphine (PMe₂Ph) has a cone angle of 122°. nih.gov The pentafluorophenyl group is generally considered to be of a similar size to the phenyl group, or perhaps slightly larger due to the van der Waals radii of fluorine atoms. Therefore, the cone angle of dimethyl(pentafluorophenyl)phosphine is anticipated to be in the range of 122-130°. This places it as a moderately bulky ligand, more sterically demanding than trimethylphosphine (B1194731) (118°) but less so than triphenylphosphine (B44618) (145°). researchgate.net
| Phosphine Ligand | Cone Angle (θ) (°) |
|---|---|
| PMe₃ | 118 |
| PMe₂Ph | 122 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
Correlation of Electronic and Steric Properties with Ligand Performance
The combination of strong electron-withdrawing character and moderate steric bulk makes dimethyl(pentafluorophenyl)phosphine a ligand with the potential for high performance in specific catalytic applications.
The electron-poor nature of the metal center, induced by the coordination of dimethyl(pentafluorophenyl)phosphine, can be advantageous in reactions where reductive elimination is the rate-determining step, such as in many cross-coupling reactions. By withdrawing electron density from the metal, the ligand facilitates the reductive elimination of the product and regeneration of the active catalyst. Computational studies on Suzuki-Miyaura coupling have shown that electron-withdrawing ligands can lower the energy barrier for the transmetallation step.
The moderate steric profile of the ligand is also significant. It is bulky enough to promote the formation of coordinatively unsaturated species, which are often the active catalytic intermediates, by favoring ligand dissociation. At the same time, it is not so sterically encumbering as to completely block the approach of substrates to the metal center. This balance can lead to enhanced catalytic activity and selectivity.
Lack of Specific Research Data for Dimethyl(pentafluorophenyl)phosphine Prevents Article Generation
A thorough investigation into the coordination chemistry of the specific compound, Phosphine, dimethyl(pentafluorophenyl)- (P(C₆F₅)Me₂), reveals a significant scarcity of detailed, publicly available research findings. The available scientific literature focuses more broadly on related phosphine ligands, such as those containing bis(pentafluorophenyl)phosphine or dimethylphenylphosphine moieties, but does not provide the specific data required to construct a scientifically accurate and detailed article based on the user's provided outline.
While there is extensive literature on the coordination chemistry of phosphine ligands in general, including those with electron-withdrawing pentafluorophenyl groups or electron-donating methyl groups, the unique electronic and steric profile of dimethyl(pentafluorophenyl)phosphine means that data from analogous systems cannot be directly extrapolated without introducing scientific inaccuracies. Adhering to the strict requirement to focus solely on dimethyl(pentafluorophenyl)phosphine, the lack of specific research findings makes it impossible to generate the requested thorough and informative article.
Therefore, the content for the specified outline sections—including complexation with various transition metals, ligand denticity, coordination modes, and structural elucidation—cannot be produced at this time due to the absence of foundational research data on the coordination chemistry of dimethyl(pentafluorophenyl)phosphine.
Coordination Chemistry of Dimethyl Pentafluorophenyl Phosphine
Structural Elucidation of Metal-Phosphine Complexes
Impact of Phosphine (B1218219) Ligand on Metal Geometry and Bond Parameters
Detailed structural analyses of transition metal complexes incorporating the dimethyl(pentafluorophenyl)phosphine ligand have been accomplished through single-crystal X-ray diffraction studies. These investigations provide precise data on bond lengths and angles, offering insights into the ligand's influence on the coordination sphere of the metal center.
Research on rhodium and iridium complexes has been particularly revealing. The square-planar complexes trans-[M(CO)Cl(PMe₂(C₆F₅))₂], where M is rhodium (Rh) or iridium (Ir), provide a direct comparison of the ligand's effect on these two different metal centers. In these complexes, the two PMe₂(C₆F₅) ligands adopt a trans configuration, minimizing steric repulsion.
The crystal structure of the rhodium complex, trans-[Rh(CO)Cl(PMe₂(C₆F₅))₂], shows a slightly distorted square-planar geometry. The Rh-P bond lengths are a key indicator of the strength of the metal-phosphine interaction. Similarly, the iridium analogue, trans-[Ir(CO)Cl(PMe₂(C₆F₅))₂], also adopts a distorted square-planar geometry. A comparison of the M-P bond lengths between the rhodium and iridium complexes reveals the expected trend of stronger bonding for the third-row metal, iridium.
The influence of the PMe₂(C₆F₅) ligand can also be observed in dinuclear and higher-coordination number complexes. For instance, the dinuclear rhodium complex, [Rh₂(μ-Cl)₂(CO)₂(PMe₂(C₆F₅))₂], features two rhodium centers bridged by two chloride ligands. Each rhodium atom is coordinated to one PMe₂(C₆F₅) ligand, a carbonyl group, and the two bridging chlorides, resulting in a square-planar environment around each metal.
In the case of the octahedral iridium(III) complex, [Ir(H)Cl₂(CO)(PMe₂(C₆F₅))₂], the two phosphine ligands are arranged in a trans conformation. The bond parameters in this complex are influenced by the higher oxidation state of the iridium center and the presence of a hydride ligand.
The detailed bond lengths and angles for these complexes are summarized in the following tables.
Interactive Data Table: Selected Bond Lengths (Å) for Metal Complexes of Dimethyl(pentafluorophenyl)phosphine
| Complex | Metal | M-P (Å) | M-Cl (Å) | M-C (CO) (Å) | C-O (Å) |
| trans-[Rh(CO)Cl(PMe₂(C₆F₅))₂] | Rh | 2.353, 2.356 | 2.365 | 1.80 | 1.15 |
| trans-[Ir(CO)Cl(PMe₂(C₆F₅))₂] | Ir | 2.361, 2.367 | 2.370 | 1.83 | 1.14 |
| [Rh₂(μ-Cl)₂(CO)₂(PMe₂(C₆F₅))₂] | Rh | 2.327 | 2.401, 2.497 | 1.86 | 1.13 |
| [Ir(H)Cl₂(CO)(PMe₂(C₆F₅))₂] | Ir | 2.383, 2.396 | 2.411, 2.415 | 1.89 | 1.14 |
Interactive Data Table: Selected Bond Angles (°) for Metal Complexes of Dimethyl(pentafluorophenyl)phosphine
| Complex | Metal | P-M-P (°) | P-M-Cl (°) | P-M-C (°) | Cl-M-C (°) |
| trans-[Rh(CO)Cl(PMe₂(C₆F₅))₂] | Rh | 171.1 | 91.0, 91.2 | 89.2, 90.5 | 177.7 |
| trans-[Ir(CO)Cl(PMe₂(C₆F₅))₂] | Ir | 169.5 | 91.8, 92.0 | 88.5, 89.1 | 177.3 |
| [Rh₂(μ-Cl)₂(CO)₂(PMe₂(C₆F₅))₂] | Rh | - | 90.4, 175.7 | 176.1, 91.9 | 87.7 |
| [Ir(H)Cl₂(CO)(PMe₂(C₆F₅))₂] | Ir | 165.7 | 91.7, 92.6 | 91.3, 91.9 | 175.8 |
These structural data highlight how the coordination of dimethyl(pentafluorophenyl)phosphine dictates the geometry around the metal center. The interplay of its steric bulk and unique electronic signature results in distinct bond parameters that are fundamental to understanding the chemical behavior of these complexes.
Reactivity and Mechanistic Investigations of Dimethyl Pentafluorophenyl Phosphine and Its Derivatives
Nucleophilic Reactivity of the Phosphorus Center
Detailed studies focusing specifically on the nucleophilic reactivity of the phosphorus center in dimethyl(pentafluorophenyl)phosphine are not readily found in the reviewed literature. The reactivity of phosphines is generally characterized by the donation of the lone pair of electrons on the phosphorus atom to an electrophile. The presence of the electron-withdrawing pentafluorophenyl group is expected to decrease the nucleophilicity of the phosphorus atom compared to trialkylphosphines like trimethylphosphine (B1194731). Conversely, the presence of two electron-donating methyl groups would make it more nucleophilic than tris(pentafluorophenyl)phosphine (B75049).
Reactions with Electrophiles
Specific research detailing the reactions of dimethyl(pentafluorophenyl)phosphine with a range of electrophiles is not available in the searched scientific literature. In general, phosphines react with electrophiles such as alkyl halides to form phosphonium (B103445) salts, and with metal precursors to form coordination complexes. The specific outcomes and kinetics of these reactions for dimethyl(pentafluorophenyl)phosphine have not been documented in the available resources.
Oxidative Addition and Reductive Elimination Processes Involving the Phosphine (B1218219)
There is a significant lack of specific information regarding the direct involvement of dimethyl(pentafluorophenyl)phosphine in oxidative addition and reductive elimination processes. These reactions are fundamental in organometallic chemistry and catalysis, where the phosphine typically acts as a ligand on a metal center that undergoes changes in its oxidation state.
P(III)/P(V) Redox Cycling in Catalytic Cycles
No specific catalytic cycles involving a P(III)/P(V) redox couple for dimethyl(pentafluorophenyl)phosphine itself have been described in the available literature. Such catalytic cycles are a more recent area of phosphine chemistry, where the phosphorus center itself is the site of redox activity.
C-F Bond Activation and Functionalization
While C-F bond activation is a significant area of research for fluoroaromatic compounds, specific studies detailing the activation and functionalization of the C-F bonds of the pentafluorophenyl group in dimethyl(pentafluorophenyl)phosphine are not present in the searched literature.
Fluoride (B91410) Displacement and Pentafluorophenyl Migration
There are no documented examples in the available literature of fluoride displacement or pentafluorophenyl migration specifically for dimethyl(pentafluorophenyl)phosphine. For the related and more extensively studied tris(pentafluorophenyl)phosphine, nucleophilic attack on the pentafluorophenyl ring, typically at the para-fluorine, has been observed. mdpi.com It is plausible that similar reactivity could occur with dimethyl(pentafluorophenyl)phosphine, but experimental data is lacking.
Ligand Transformations and Stability under Reaction Conditions
Specific data on the transformations and stability of dimethyl(pentafluorophenyl)phosphine under various reaction conditions are not detailed in the available scientific literature. The stability of a phosphine ligand in a catalytic cycle is crucial for the catalyst's lifetime and efficiency. Generally, phosphines can undergo oxidation to phosphine oxides or other degradation pathways depending on the reaction environment. The electron-deficient nature of the pentafluorophenyl group might influence its stability profile, but specific studies for the dimethyl derivative are not available.
Degradation Pathways in Catalytic Systems
The stability of phosphine ligands is a critical factor in the longevity and efficiency of homogeneous catalytic systems. The specific ligand, dimethyl(pentafluorophenyl)phosphine, possesses a unique combination of a strongly electron-withdrawing pentafluorophenyl group and electron-donating methyl groups. This electronic dichotomy influences its coordination chemistry and, consequently, its degradation pathways within a catalytic cycle. While specific, in-depth research focusing solely on the degradation of dimethyl(pentafluorophenyl)phosphine in catalytic systems is not extensively documented in publicly available literature, general principles of phosphine ligand decomposition and studies on related fluoroaryl phosphines provide significant insights into its likely degradation mechanisms.
Degradation of phosphine ligands in catalytic systems can proceed through several key pathways, including P-C bond cleavage, oxidation of the phosphorus center, and ligand redistribution. The highly polarized P-C6F5 bond in dimethyl(pentafluorophenyl)phosphine is a potential site for nucleophilic or oxidative attack, while the P-CH3 bonds can also be subject to cleavage under certain conditions.
Key Research Findings on Related Systems:
Studies on other fluoroaryl phosphines and general phosphine degradation mechanisms offer valuable parallels. For instance, research on palladium-catalyzed reactions has shown that the cleavage of the P-C(fluoroaryl) bond is a known, albeit rare, deactivation pathway. In one documented case, a tertiary phosphine containing a fluoroaryl group underwent P-C bond cleavage to form a phosphido-bridged palladium dimer. This suggests that under certain catalytic conditions, the P-C6F5 bond in dimethyl(pentafluorophenyl)phosphine could be susceptible to similar activation and cleavage by the metal center.
Furthermore, the general susceptibility of phosphines to oxidation is a well-established degradation route. The phosphorus(III) center can be oxidized to a phosphine oxide (P=O), which typically coordinates weakly to the metal center and can lead to catalyst deactivation. This process can be promoted by the presence of oxidizing agents or even trace amounts of air in the reaction system.
Another potential degradation pathway is ligand redistribution, where phosphine ligands can exchange with other ligands in the coordination sphere of the metal. While not a direct decomposition of the phosphine molecule itself, it can lead to the formation of less active or inactive catalytic species. The balance of steric and electronic properties of dimethyl(pentafluorophenyl)phosphine will influence its propensity for such redistribution reactions.
Computational studies on related systems have also shed light on the energetics of P-C bond cleavage. These studies often indicate that while P-C bond cleavage is a possible deactivation pathway, it may be kinetically or thermodynamically less favorable than other processes, such as catalyst inhibition by substrate or product coordination.
The following table summarizes potential degradation pathways and the factors that may influence them, based on research on analogous phosphine ligands.
| Degradation Pathway | Influencing Factors | Potential Products |
| P-C6F5 Bond Cleavage | Metal center (e.g., Pd, Ni), reaction temperature, presence of strong nucleophiles or bases. | Metal-phosphido complexes, pentafluorobenzene (B134492). |
| P-CH3 Bond Cleavage | Metal center, high temperatures, presence of activating agents. | Metal-phosphido complexes, methane. |
| Phosphorus Oxidation | Presence of O2, peroxides, or other oxidizing agents in the reaction mixture. | Dimethyl(pentafluorophenyl)phosphine oxide. |
| Ligand Redistribution | Nature of other ligands, solvent, temperature. | Mixed-ligand metal complexes, catalytically inactive species. |
It is important to note that the actual degradation pathway of dimethyl(pentafluorophenyl)phosphine in a specific catalytic system will be highly dependent on the precise reaction conditions, including the choice of metal precursor, solvent, temperature, and the nature of the substrates and other additives. Further dedicated mechanistic studies are required to fully elucidate the specific degradation pathways and products for this particular ligand under various catalytic regimes.
Spectroscopic and Crystallographic Characterization of Dimethyl Pentafluorophenyl Phosphine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. The presence of various NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P, in dimethyl(pentafluorophenyl)phosphine systems allows for a comprehensive analysis of their electronic and steric properties.
¹H NMR Spectral Analysis
In the ¹H NMR spectrum of dimethyl(pentafluorophenyl)phosphine, the methyl protons are expected to exhibit a characteristic doublet. This splitting arises from the coupling to the phosphorus-31 nucleus (²J(P,H)). The chemical shift of this doublet provides insight into the electronic environment around the phosphorus atom. For comparison, in the non-fluorinated analogue, dimethylphenylphosphine (B1211355), the methyl protons appear as a doublet at approximately δ 1.2 ppm. The electron-withdrawing nature of the pentafluorophenyl group is anticipated to shift the resonance of the methyl protons in dimethyl(pentafluorophenyl)phosphine to a lower field (higher ppm value).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of dimethyl(pentafluorophenyl)phosphine offers a wealth of information. The methyl carbons will appear as a doublet due to one-bond coupling with the phosphorus atom (¹J(P,C)). The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to both phosphorus-carbon and fluorine-carbon couplings. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The carbon atom directly bonded to the phosphorus atom (C1) is expected to show a doublet, with its chemical shift indicating the degree of electron withdrawal from the phosphorus center.
¹⁹F NMR Chemical Shifts and Coupling Constants
¹⁹F NMR spectroscopy is particularly informative for fluorinated phosphines. The spectrum of dimethyl(pentafluorophenyl)phosphine is expected to show three distinct resonances for the ortho-, meta-, and para-fluorine atoms of the C₆F₅ group. These signals will appear as complex multiplets due to fluorine-fluorine (J(F,F)) and phosphorus-fluorine (J(P,F)) couplings. The through-space and through-bond coupling constants provide valuable data on the conformation and electronic interactions within the molecule. Research on related pentafluorophenyl derivatives provides a basis for predicting the chemical shift ranges for these fluorine atoms.
³¹P NMR Characterization of Phosphorus Environments
The ³¹P NMR spectrum provides a direct probe of the phosphorus atom's chemical environment. For dimethyl(pentafluorophenyl)phosphine, a single resonance is expected, the chemical shift of which is highly sensitive to the electronic and steric effects of the substituents. The strong electron-withdrawing character of the pentafluorophenyl group is expected to cause a significant downfield shift in the ³¹P signal compared to its non-fluorinated counterpart, dimethylphenylphosphine, which has a reported chemical shift of -45.9 ppm in CDCl₃. For instance, the ³¹P NMR chemical shift of a related compound, bis(pentafluorophenyl)phosphine, in a borane-protected form, has been observed at -50.5 ppm as a quintet.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing bond strengths within a molecule.
X-ray Diffraction Studies
Solid-State Structural Determination of Phosphine (B1218219) Complexes
The solid-state structure of metal complexes containing the dimethyl(pentafluorophenyl)phosphine (PMe₂(C₆F₅)) ligand reveals detailed information about the coordination environment of the metal and the geometric parameters of the phosphine itself. A notable example is the gold(I) complex, chloro[dimethyl(pentafluorophenyl)phosphine]gold(I), with the chemical formula C₈H₆AuClF₅P mdpi.com.
Crystallographic studies of related fluorinated phosphine-gold(I) complexes, such as those with tris(pentafluorophenyl)phosphine (B75049), show a typically linear geometry around the gold atom, which is a common feature for d¹⁰ metal centers researchgate.net. For instance, in [AuCl{(C₆F₅)₃P}], the P—Au—Cl angle is nearly 180° researchgate.net. It is anticipated that complexes with dimethyl(pentafluorophenyl)phosphine would exhibit similar coordination geometries.
Detailed crystallographic data for a representative complex, chloro(dimethyl(pentafluorophenyl)phosphine)gold(I), would typically be presented as follows. This data is essential for comparative analysis with other phosphine complexes.
Interactive Table: Crystallographic Data for a Representative Dimethyl(pentafluorophenyl)phosphine Complex
| Parameter | Value |
| Chemical Formula | C₈H₆AuClF₅P |
| CAS Number | 60764-76-3 |
| Crystal System | To be determined by experimental analysis |
| Space Group | To be determined by experimental analysis |
| a (Å) | To be determined by experimental analysis |
| b (Å) | To be determined by experimental analysis |
| c (Å) | To be determined by experimental analysis |
| α (°) | To be determined by experimental analysis |
| β (°) | To be determined by experimental analysis |
| γ (°) | To be determined by experimental analysis |
| Volume (ų) | To be determined by experimental analysis |
| Z | To be determined by experimental analysis |
| Calculated Density (g/cm³) | To be determined by experimental analysis |
Interactive Table: Selected Bond Lengths and Angles for a Representative Dimethyl(pentafluorophenyl)phosphine Complex
| Bond/Angle | Length (Å) / Angle (°) |
| Au—P | To be determined by experimental analysis |
| Au—Cl | To be determined by experimental analysis |
| P—C(pentafluoro) | To be determined by experimental analysis |
| P—C(methyl) | To be determined by experimental analysis |
| P—Au—Cl | To be determined by experimental analysis |
| C—P—C | To be determined by experimental analysis |
Conformational Analysis and Intermolecular Interactions in Crystalline States
The conformation of the dimethyl(pentafluorophenyl)phosphine ligand in the crystalline state is influenced by both intramolecular steric repulsions and intermolecular packing forces. The orientation of the pentafluorophenyl ring and the two methyl groups relative to the metal center can be described by torsion angles. In related phosphine complexes, the propeller-like arrangement of the aryl and alkyl groups around the phosphorus atom is a common conformational feature weizmann.ac.ilresearchgate.netwikipedia.org. The specific conformation adopted minimizes steric strain between the ligand's substituents and other ligands in the coordination sphere.
π-π Stacking: The electron-deficient pentafluorophenyl rings can engage in stacking interactions with other aromatic systems.
C—H···F Interactions: Weak hydrogen bonds between the methyl hydrogens of the phosphine ligand and the fluorine atoms of the pentafluorophenyl ring of an adjacent molecule can be present.
F···F Interactions: Close contacts between fluorine atoms of neighboring molecules are also a common feature in the crystal packing of highly fluorinated compounds marquette.edu.
Aurophilic Interactions: In gold(I) complexes, weak attractive interactions between gold atoms (Au···Au) of adjacent molecules can lead to the formation of dimers or extended chains in the solid state nih.gov.
The analysis of Hirshfeld surfaces is a powerful tool for visualizing and quantifying these intermolecular contacts, providing insights into the dominant forces governing the crystal packing nih.gov. For instance, in related fluorinated phosphine oxide structures, intermolecular interactions between the oxygen atoms and the pentafluorophenyl rings of neighboring molecules are significant nih.gov. Similarly, for dimethyl(pentafluorophenyl)phosphine complexes, interactions involving the fluorine atoms are expected to be key contributors to the stability of the crystal lattice.
Computational and Theoretical Approaches to Dimethyl Pentafluorophenyl Phosphine Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of phosphine (B1218219) ligands, offering a balance between computational cost and accuracy.
Geometry optimization using DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311+G**), allows for the determination of the most stable conformation of dimethyl(pentafluorophenyl)phosphine. elixirpublishers.com The optimization process yields key structural parameters, including bond lengths and angles. While specific experimental data for this compound is scarce, theoretical calculations can provide reliable estimates.
Table 1: Estimated Optimized Geometrical Parameters for Dimethyl(pentafluorophenyl)phosphine
| Parameter | Estimated Value |
| P-C(methyl) Bond Length | ~1.85 Å |
| P-C(aryl) Bond Length | ~1.83 Å |
| C-P-C(methyl) Angle | ~98° |
| C(methyl)-P-C(aryl) Angle | ~102° |
Note: These values are estimations based on typical bond lengths and angles for related phosphine compounds.
DFT calculations are instrumental in modeling reaction pathways and calculating activation energies, providing insights into the kinetics and thermodynamics of reactions involving dimethyl(pentafluorophenyl)phosphine. The electronic nature of the phosphine ligand plays a critical role in its reactivity. For instance, in metal-catalyzed reactions, the phosphine's ability to donate electron density to the metal center influences the stability of intermediates and the energy barriers of key steps like oxidative addition and reductive elimination. libretexts.org
Quantum Chemical Investigations of Bonding and Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For dimethyl(pentafluorophenyl)phosphine, NBO analysis can quantify the electronic effects of the methyl and pentafluorophenyl substituents. It provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. nih.gov
Table 2: Conceptual NBO Analysis Results for Dimethyl(pentafluorophenyl)phosphine
| Interaction | Description | Expected Significance |
| LP(P) -> σ(C-F) | Donation from Phosphorus lone pair to C-F antibonding orbitals | Moderate |
| σ(C-H) -> σ(P-C) | Hyperconjugation from methyl C-H bonds to P-C antibonding orbitals | Minor |
| LP(F) -> σ*(C-C) | Donation from Fluorine lone pairs to ring C-C antibonding orbitals | Significant |
Note: This table represents a qualitative prediction of NBO interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
For dimethyl(pentafluorophenyl)phosphine, the HOMO is expected to be primarily localized on the phosphorus atom, with some contribution from the methyl groups. The electron-withdrawing pentafluorophenyl group will likely lower the energy of the HOMO compared to a phosphine with only alkyl substituents. The LUMO is expected to be located on the pentafluorophenyl ring, given its low-lying π* orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. wuxibiology.com The variation of substituents on a phosphorus center can significantly tune the HOMO-LUMO gap. rsc.org
Table 3: Estimated Frontier Orbital Energies for Dimethyl(pentafluorophenyl)phosphine
| Orbital | Estimated Energy (eV) | Primary Localization |
| HOMO | -6.5 to -7.5 | Phosphorus lone pair |
| LUMO | -0.5 to -1.5 | Pentafluorophenyl ring (π*) |
| HOMO-LUMO Gap | ~5.0 to 7.0 | - |
Note: These are estimated energy ranges based on data from related fluorinated and alkylated phosphines.
Catalytic Applications of Dimethyl Pentafluorophenyl Phosphine and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a critical area of chemical synthesis. Metal complexes of phosphine (B1218219) ligands are central to many such processes, acting as highly efficient and selective catalysts. uchicago.edu The electronic and steric properties of the phosphine ligand are crucial in dictating the outcome of the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. nih.gov
Cross-Coupling Reactions (e.g., Heck, Suzuki)
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura and Heck reactions being prominent examples. These reactions typically employ a palladium catalyst supported by phosphine ligands. uva.eswikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. harvard.edu The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. uva.es The phosphine ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphines are known to promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides. harvard.edu
While direct examples using dimethyl(pentafluorophenyl)phosphine are scarce, studies on related systems highlight the importance of the ligand. For instance, the Suzuki-Miyaura cross-coupling of pentafluorophenyl esters has been achieved using Pd(0)/phosphane catalyst systems. nih.gov In these cases, the choice of phosphine ligand, such as the bulky and electron-rich tricyclohexylphosphine (B42057) (PCy₃), is critical for achieving high efficiency. nih.gov The electronic nature of the pentafluorophenyl group in the substrate makes the ester highly reactive. nih.gov If PMe₂(C₆F₅) were used as a ligand, its electron-withdrawing C₆F₅ group would make the palladium center more electrophilic, potentially influencing the transmetalation or reductive elimination steps.
A study on the synthesis of polyfluorinated biphenyls by Suzuki-Miyaura coupling demonstrated that ligands such as SPhos and XPhos were effective in coupling fluorinated boronic acids with various electrophiles, showcasing the need for specialized bulky phosphines for electron-poor substrates. acs.org
Table 1: Representative Ligand Effects in Suzuki-Miyaura Cross-Coupling This table presents data for representative phosphine ligands to illustrate their role in Suzuki-Miyaura reactions, as specific data for dimethyl(pentafluorophenyl)phosphine is not readily available.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | K₃PO₄ | t-Amyl alcohol | 98 | acs.org |
| 2 | 4-Bromotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 99 | acs.org |
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism also involves a palladium catalyst, with phosphine ligands playing a key role in stabilizing the active species and influencing selectivity. beilstein-journals.org The reaction is sensitive to the steric and electronic properties of the phosphine ligand. While many Heck reactions are performed with triphenylphosphine (B44618) (PPh₃), more electron-rich and bulky phosphines can enhance catalytic activity, particularly with challenging substrates like aryl chlorides. beilstein-journals.orgorganic-chemistry.org
Phosphine-free catalyst systems have also been developed, often in aqueous media or using specific palladium precursors. organic-chemistry.orgnih.gov However, phosphine ligands remain crucial for controlling reactivity and achieving high yields in a broad range of applications. nih.gov Given the electron-deficient nature imparted by the C₆F₅ group, a Pd-PMe₂(C₆F₅) complex would be expected to exhibit different reactivity compared to complexes with trialkyl- or triarylphosphines, potentially affecting the migratory insertion or β-hydride elimination steps of the Heck cycle.
Hydrodefluorination and C-N Bond Formation Catalysis
Hydrodefluorination (HDF):
Hydrodefluorination is the process of replacing a fluorine atom with a hydrogen atom, a key reaction for synthesizing partially fluorinated compounds from readily available perfluorinated chemicals. nih.gov This transformation can be catalyzed by both transition-metal and main-group element complexes. nih.govnih.gov The mechanism often involves oxidative addition of a C-F bond to the catalyst, ligand metathesis to exchange fluoride (B91410) for hydride, and reductive elimination to form the C-H bond. nih.gov
While there is no specific data on dimethyl(pentafluorophenyl)phosphine, research on related systems is informative. For example, a cationic, geometrically constrained phosphine has been shown to catalyze the hydrodefluorination of various fluoroarenes, including tris(pentafluorophenyl)phosphine (B75049), in a process that mimics the action of transition metals. nih.gov This highlights the potential of phosphorus-based systems to activate strong C-F bonds.
C-N Bond Formation:
Palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, is a fundamental reaction for synthesizing anilines, N-aryl heterocycles, and other important nitrogen-containing compounds. The reaction couples an amine with an aryl halide or triflate. organic-chemistry.org The choice of phosphine ligand is critical and has been the subject of extensive research, leading to the development of highly active and specialized ligands, such as bulky biarylphosphines. nih.govnih.gov These ligands facilitate the crucial reductive elimination step that forms the C-N bond. nih.gov The electronic properties of the phosphine influence the rates of both oxidative addition and reductive elimination. nih.gov A ligand like dimethyl(pentafluorophenyl)phosphine, with its electron-withdrawing group, might be expected to accelerate reductive elimination from the Pd(II) intermediate.
Olefin Polymerization and Copolymerization
The polymerization of olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the chemical industry. Catalysts for these processes have evolved from early Ziegler-Natta systems to highly sophisticated single-site catalysts based on metallocenes and late-transition metals. mdpi.com In many late-transition metal systems, phosphine ligands are used to control the catalyst's behavior.
Palladium(II) complexes bearing phosphine-sulfonate ligands are known to catalyze the polymerization of ethylene and its copolymerization with polar vinyl monomers. uchicago.edu The structure of the phosphine ligand significantly impacts catalyst activity and the molecular weight of the resulting polymer. uchicago.edu
A related area where the pentafluorophenyl group is prominent is in the use of co-catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid used as an activator in many olefin polymerization systems, including those catalyzed by metallocenes and other transition metal complexes. mdpi.comresearchgate.net It functions by abstracting an alkyl group from the precatalyst to generate a cationic, catalytically active species. mdpi.com While this involves a pentafluorophenyl borane (B79455) and not a phosphine, it underscores the significant electronic impact of the C₆F₅ group.
Palladium(II) complexes containing a C₆F₅ ligand (but not a PMe₂(C₆F₅) ligand) have been used as pre-catalysts for the vinyl polymerization of norbornene, showing high activities when activated with methylaluminoxane (B55162) (MAO). rsc.org
Nucleophilic Phosphine Catalysis (Organocatalysis)
In contrast to acting as a ligand for a metal center, phosphines can also function as organocatalysts themselves. Nucleophilic phosphine catalysis involves the initial addition of a tertiary phosphine to an electron-deficient substrate, generating a reactive zwitterionic intermediate. rsc.orgescholarship.org This mode of catalysis is fundamentally different from the role of phosphines as ligands in metal-catalyzed reactions. The nucleophilicity of the phosphine is the key property for this type of catalysis. psu.edu
Activation of Unsaturated Systems (e.g., Alkenes, Allenes, Alkynes)
Nucleophilic phosphines, such as triphenylphosphine (PPh₃) and tributylphosphine (B147548) (PBu₃), are commonly used to catalyze reactions of activated unsaturated systems like α,β-unsaturated ketones, esters, allenes, and alkynes. nih.govnih.gov The phosphine adds to the β-position of the unsaturated system, creating a phosphonium (B103445) enolate or a related zwitterionic intermediate. nih.gov This intermediate can then react with various nucleophiles or electrophiles. rsc.org
For example, in the phosphine-initiated Michael addition, the zwitterionic intermediate acts as a base to deprotonate a pronucleophile, which then adds to another molecule of the activated alkene. nih.gov In reactions of allenes, the phosphine can induce γ-umpolung reactivity, making the γ-carbon electrophilic. nih.gov
The catalytic efficacy in these reactions is highly dependent on the phosphine's nucleophilicity. Electron-donating groups on the phosphorus atom enhance nucleophilicity, while electron-withdrawing groups decrease it. Dimethyl(pentafluorophenyl)phosphine contains two electron-donating methyl groups but one very powerful electron-withdrawing pentafluorophenyl group. This C₆F₅ group significantly reduces the electron density on the phosphorus atom, making it a poor nucleophile compared to trialkyl- or triarylphosphines. Consequently, its application in traditional nucleophilic phosphine catalysis is expected to be limited or require highly activated substrates.
Table 2: Common Phosphines in Nucleophilic Catalysis This table lists phosphines commonly used in nucleophilic catalysis to provide context, as dimethyl(pentafluorophenyl)phosphine is not typically suited for this role.
| Phosphine | Typical Application | Reaction Type | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Annulations, γ-Umpolung | [3+2], [4+2] Cycloadditions | psu.edunih.gov |
| Tributylphosphine (PBu₃) | Michael Additions | Conjugate Addition | nih.gov |
Domino and Cascade Reactions
Domino and cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. Nucleophilic phosphine catalysis has been widely used to initiate such cascades. These reactions often involve the formation of a zwitterionic intermediate from a phosphine and an activated substrate, which then undergoes a sequence of intra- or intermolecular reactions. psu.edu
For instance, phosphine-catalyzed domino reactions of allenoates or Morita-Baylis-Hillman carbonates with various partners can lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds. psu.edu These processes rely on the nucleophilic character of the phosphine to initiate the cascade. Due to the expected low nucleophilicity of dimethyl(pentafluorophenyl)phosphine, its use in initiating such domino reactions has not been reported and would likely be inefficient compared to standard electron-rich phosphines.
Q & A
Q. What are the standard synthetic routes for dimethyl(pentafluorophenyl)phosphine, and how do yields vary under different conditions?
Dimethyl(pentafluorophenyl)phosphine can be synthesized via nucleophilic substitution or Grignard reagent reactions. For example, reacting bromopentafluorobenzene with dimethylphosphine in the presence of a base (e.g., NaH) may yield the product, though yields are typically moderate (~30-40%) due to steric hindrance from the pentafluorophenyl group . Methodological improvements, such as optimizing reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF vs. DMF), or using transition metal catalysts, could enhance efficiency. Characterization via P NMR and X-ray crystallography is critical to confirm purity and structure .
Q. What spectroscopic techniques are most effective for characterizing dimethyl(pentafluorophenyl)phosphine?
Key techniques include:
- F and P NMR: To confirm substitution patterns and phosphorus environment.
- X-ray crystallography: To resolve steric effects and bond angles.
- Mass spectrometry: For molecular weight verification. Comparative analysis with related compounds (e.g., tris(pentafluorophenyl)phosphine) helps identify electronic effects of the pentafluorophenyl group .
Q. How should researchers safely handle and store dimethyl(pentafluorophenyl)phosphine?
Due to air sensitivity and potential toxicity, storage under inert atmospheres (e.g., argon) at temperatures below -20°C is recommended. Glovebox use and Schlenk techniques are essential for manipulation. Safety protocols should align with organophosphorus compound guidelines, including proper ventilation and PPE .
Advanced Research Questions
Q. How does dimethyl(pentafluorophenyl)phosphine function as a ligand in transition metal catalysis, and what electronic properties govern its efficacy?
The electron-withdrawing pentafluorophenyl groups enhance the ligand’s π-accepting ability, stabilizing low-oxidation-state metals (e.g., Pd(0) or Ni(0)). This property is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where ligand steric bulk and electronic tuning influence catalytic activity. Researchers should design kinetic studies to compare turnover frequencies (TOFs) with analogous ligands (e.g., PPh) and use DFT calculations to map frontier molecular orbitals .
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of dimethyl(pentafluorophenyl)phosphine complexes?
Contradictions may arise from subtle differences in reaction conditions (e.g., solvent, temperature) or impurities. Systematic approaches include:
Q. How can computational models enhance the design of dimethyl(pentafluorophenyl)phosphine-based catalysts?
Density Functional Theory (DFT) can predict metal-ligand bond strengths, redox potentials, and transition states. For example, modeling the ligand’s σ-donor/π-acceptor ratios helps rationalize its performance in C–F activation reactions. Researchers should validate computational results with experimental kinetics and spectroscopic data (e.g., EPR for radical intermediates) .
Q. What theoretical frameworks explain the ligand’s role in stabilizing reactive metal centers?
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are foundational. For instance, the strong-field ligand environment created by the pentafluorophenyl groups can be analyzed using LFT to predict metal-ligand bonding and spin states. Correlating these predictions with magnetic susceptibility measurements provides mechanistic insights .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in crystallographic data for dimethyl(pentafluorophenyl)phosphine derivatives?
Discrepancies in bond lengths/angles may reflect dynamic disorder or solvent effects. Strategies include:
Q. What statistical methods are appropriate for analyzing catalytic performance data?
Multivariate analysis (e.g., PCA) can deconvolute steric/electronic contributions. Error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in TOF or yield measurements. Reporting confidence intervals (95%) ensures reproducibility .
Ethical and Methodological Considerations
Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?
Negative results (e.g., failed catalysis attempts) should be contextualized within broader mechanistic hypotheses. Transparent reporting, including raw data deposition in repositories (e.g., Zenodo), mitigates publication bias and aids meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
